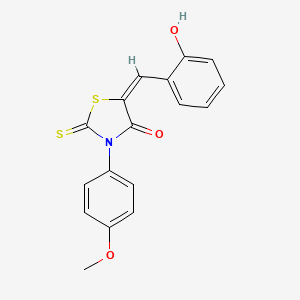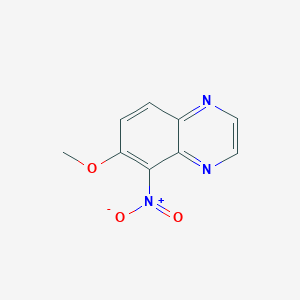![molecular formula C14H11ClN2O2 B11711692 2-chloro-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11711692.png)
2-chloro-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is refluxed for several hours to ensure complete reaction, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and quinones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides.
Applications De Recherche Scientifique
2-chloro-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-chloro-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with biological molecules. The compound can form coordination complexes with metal ions, which can then interact with cellular components. These interactions can lead to the inhibition of enzyme activity, disruption of cell membranes, and induction of oxidative stress, ultimately resulting in antimicrobial and cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide
- E-2-chloro-N’-(1-(5-chloro-2-hydroxyphenyl)propylidene)benzohydrazide
Uniqueness
2-chloro-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxy groups in the molecule enhances its reactivity and potential for forming diverse derivatives with varied applications.
Propriétés
Formule moléculaire |
C14H11ClN2O2 |
|---|---|
Poids moléculaire |
274.70 g/mol |
Nom IUPAC |
2-chloro-N-[(Z)-(4-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-13-4-2-1-3-12(13)14(19)17-16-9-10-5-7-11(18)8-6-10/h1-9,18H,(H,17,19)/b16-9- |
Clé InChI |
LOECQIDYJHWNDH-SXGWCWSVSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)N/N=C\C2=CC=C(C=C2)O)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11711615.png)
![N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11711619.png)
![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11711630.png)
![N-({N'-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11711632.png)
![2-chloro-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11711640.png)
![4-{[(2E)-3-allyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11711644.png)





![4-[(E)-(hydroxyimino)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]pyridinium](/img/structure/B11711670.png)
![2,2'-{benzene-1,4-diylbis[(E)methylylidene(2E)hydrazin-1-yl-2-ylidene]}dibenzoic acid](/img/structure/B11711680.png)
![2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711707.png)
